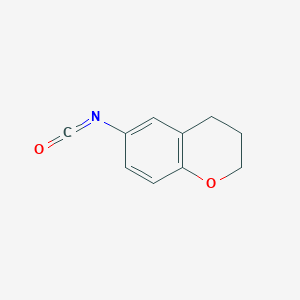
6-Isocyanatochroman
Descripción general
Descripción
“6-Isocyanatochroman” is a chemical compound with the molecular formula C10H9NO2 . It is used in scientific research and may have various applications depending on its properties .
Molecular Structure Analysis
The molecular structure of “6-Isocyanatochroman” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving “6-Isocyanatochroman” would depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.
Aplicaciones Científicas De Investigación
Biological Activities of Isochroman Derivatives
Isochromans, a category to which 6-Isocyanatochroman belongs, have been recognized for their diverse therapeutic applications in pharmacological practices. These include potential roles in the central nervous system (CNS), as antioxidants, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents. Significant research has been conducted on structure-activity relationship (SAR) analysis, leading to the development of various isochroman derivatives targeting potential medicinal applications (Zhao et al., 2020).
Polymer Synthesis and Applications
Isocyanates, including derivatives like 6-Isocyanatochroman, are vital in polymer synthesis. They have been used in anionic polymerization processes to create polymers with specific structures and properties. The polymerization of isocyanates with carbamate groups, for example, leads to the formation of soluble polymers with unique optical properties, indicating potential applications in advanced material sciences (Maeda et al., 1997).
Environmental and Occupational Health Applications
The analysis of isocyanates like 6-Isocyanatochroman in various environments, such as industrial atmospheres, is crucial for environmental and occupational health. Methods have been developed for the trace analysis of airborne isocyanates, which are essential for monitoring air quality in workplaces and understanding the potential health risks associated with exposure to these compounds (Dalene et al., 1988).
Biomonitoring and Health Safety
6-Isocyanatochroman and related compounds are used in the manufacturing of various products, leading to potential occupational exposure. Research on biomonitoring methods, such as the analysis of albumin adducts, provides insights into the health impacts of isocyanate exposure and aids in the development of safety protocols (Sabbioni & Pugh, 2022).
Lossen Reaction and Industrial Applications
The Lossen reaction of isocyanates, including derivatives like 6-Isocyanatochroman, has industrial significance, particularly in the synthesis of latent isocyanates used in agrochemicals and polymers. This reaction and the subsequent applications of the resulting compounds in various industrial contexts highlight the versatility of isocyanates in chemical synthesis (Ghosh, 2017).
Development of Non-Isocyanate Polyurethanes
Research on alternatives to conventional isocyanate-based polyurethanes, which often involve hazardous chemicals, has led to the exploration of non-isocyanate polyurethanes. These developments are part of a broader effort to create environmentally friendly and less toxic industrial materials (Kathalewar et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-isocyanato-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-11-9-3-4-10-8(6-9)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAWMZLOWDUDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N=C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656419 | |
| Record name | 6-Isocyanato-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isocyanatochroman | |
CAS RN |
1002727-87-8 | |
| Record name | 6-Isocyanato-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



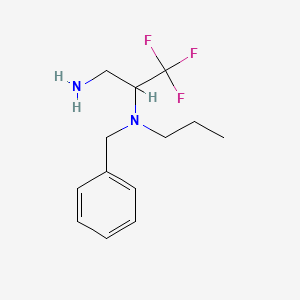
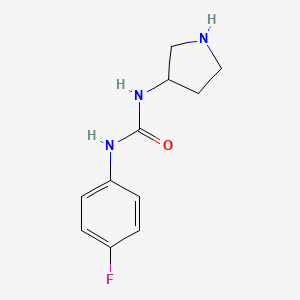
![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)
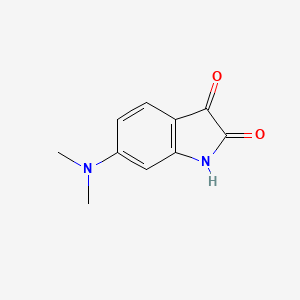
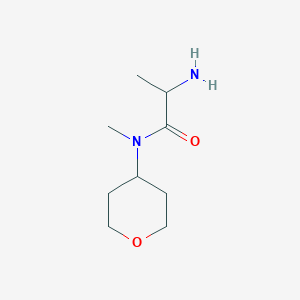
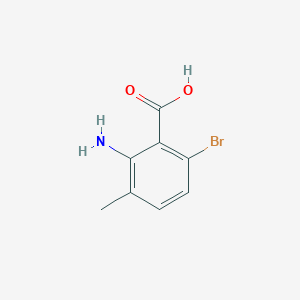
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
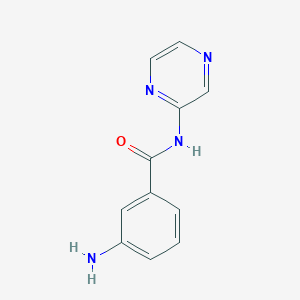
![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
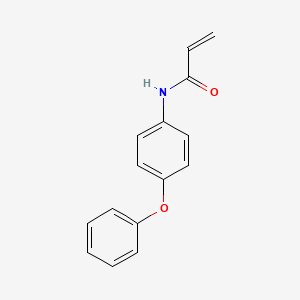
![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
methyl})amine](/img/structure/B1518538.png)